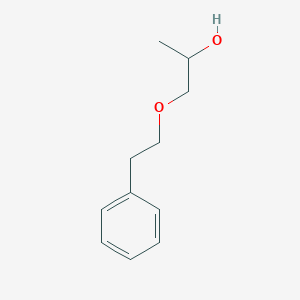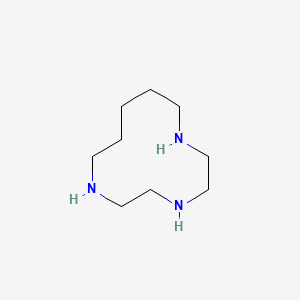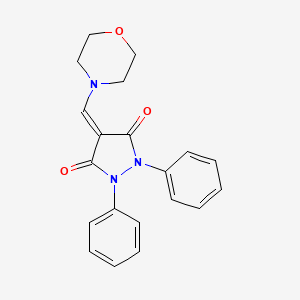![molecular formula C17H11N3O2 B14706763 4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one CAS No. 25505-99-1](/img/structure/B14706763.png)
4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the class of oxazolo-pyridazinones. This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridazine ring, with phenyl groups attached at the 4 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-diphenylpyridazin-3(2H)-one with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxazole ring . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve optimizing reaction conditions to maximize yield and purity, using scalable processes that can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may exhibit different chemical properties.
Substitution: The phenyl groups attached to the oxazole-pyridazine core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with various pharmacological properties, including antimicrobial and anticancer activities.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and bacterial infections.
Mécanisme D'action
The mechanism of action of 4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of various biochemical processes. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one: Similar in structure but with a single phenyl group.
3-Methyl-4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one: Contains a methyl group in addition to the phenyl groups.
4-(4-Methoxyphenyl)-6H,7H-[1,2]oxazolo[3,4-d]pyridazin-7-one: Features a methoxy group on the phenyl ring .
Uniqueness
4,6-Diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one stands out due to its dual phenyl substitution, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
25505-99-1 |
|---|---|
Formule moléculaire |
C17H11N3O2 |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C17H11N3O2/c21-17-16-14(11-22-19-16)15(12-7-3-1-4-8-12)18-20(17)13-9-5-2-6-10-13/h1-11H |
Clé InChI |
LBUYGKIHAVPWJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=O)C3=NOC=C23)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[(methylcarbamoyl)peroxy]propane](/img/structure/B14706686.png)
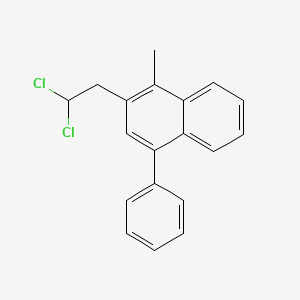
![Silane, [(1,1-dimethylethyl)thio]trimethyl-](/img/structure/B14706704.png)
![Tetraspiro[2.0.2.0.2.0.2.0]dodecane](/img/structure/B14706709.png)
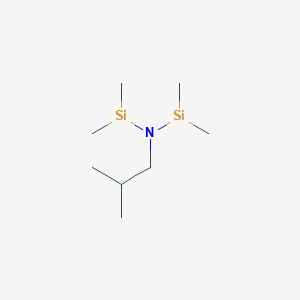
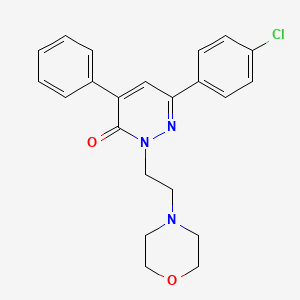
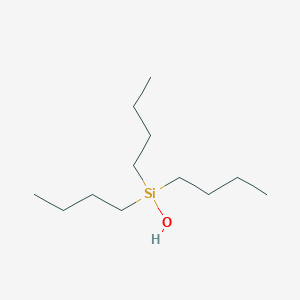
![3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole](/img/structure/B14706725.png)

![2-[(1H-Benzimidazol-2-yl)sulfanyl]pentan-3-one](/img/structure/B14706730.png)

